BenchChemオンラインストアへようこそ!

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

LogP Lipophilicity Physicochemical property comparison

The compound 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid (CAS 951624-93-4, MFCD08692394, MW 342.37; C14H18N2O6S) is a synthetic N-aryl piperidine-3-carboxylic acid derivative bearing a 2-nitro-4-ethylsulfonylphenyl substituent at the piperidine nitrogen. Its core scaffold—piperidine-3-carboxylic acid—is established in medicinal chemistry as the foundation of the GABA uptake inhibitor nipecotic acid.

Molecular Formula C14H18N2O6S
Molecular Weight 342.37 g/mol
CAS No. 951624-93-4
Cat. No. B1387146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid
CAS951624-93-4
Molecular FormulaC14H18N2O6S
Molecular Weight342.37 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O6S/c1-2-23(21,22)11-5-6-12(13(8-11)16(19)20)15-7-3-4-10(9-15)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)
InChIKeyPNSGHZFVLAAZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid (CAS 951624-93-4): Scaffold Identity and Comparator Space


The compound 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid (CAS 951624-93-4, MFCD08692394, MW 342.37; C14H18N2O6S) is a synthetic N-aryl piperidine-3-carboxylic acid derivative bearing a 2-nitro-4-ethylsulfonylphenyl substituent at the piperidine nitrogen . Its core scaffold—piperidine-3-carboxylic acid—is established in medicinal chemistry as the foundation of the GABA uptake inhibitor nipecotic acid [1]. The compound belongs to a family of regioisomeric N-aryl piperidine-carboxylic acids offered commercially by multiple vendors, wherein the carboxylic acid position (2-, 3-, or 4-) and the nature of the N-aryl group define the pharmacological and physicochemical profile. This guide establishes the quantifiable differentiation that determines why this specific positional isomer merits prioritization over its closest in-class analogs in procurement and experimental design.

Why a Generic Piperidine-Carboxylic Acid Cannot Substitute for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid


The three regioisomeric 1-[4-(ethylsulfonyl)-2-nitrophenyl]piperidine-carboxylic acids (2-COOH, 3-COOH, and 4-COOH) are not functionally interchangeable. Each positional isomer presents the carboxylic acid at a distinct spatial orientation relative to the piperidine nitrogen and the N-aryl pharmacophore, altering hydrogen-bond geometry, intramolecular interactions, and recognition by biological targets. Critically, the piperidine-3-carboxylic acid scaffold maps onto the well-characterized GABA uptake inhibitor pharmacophore (nipecotic acid), a validated starting point for CNS-penetrant transporter ligands, whereas the 4-COOH isomer aligns with the GABA-A receptor agonist isonipecotic acid series and the 2-COOH isomer corresponds to the pipecolic acid scaffold with distinct biological roles [1]. Downstream functionalization—such as amide coupling at the carboxylic acid—will also produce regioisomerically distinct products with divergent three-dimensional geometries, making simple substitution unacceptable for any structure-activity relationship (SAR) program .

Quantitative Differentiator Evidence for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid vs. Closest Analogs


Lipophilicity (computed LogP): Subtle but Measurable Difference vs. the 4-COOH Regioisomer That Impacts Passive Membrane Permeability Predictions

Among the three regioisomeric N-aryl piperidine-carboxylic acids, computed LogP values (ChemSrc, predicted by ACD/Labs or analogous algorithm) show modest but analytically distinguishable differences that can influence predictions of passive permeability, protein binding, and non-specific tissue distribution. The 3-COOH isomer (target) exhibits a LogP of 1.79, intermediate between the 2-COOH isomer (LogP 1.81) and the 4-COOH isomer (LogP 1.76) . This ~0.05 log unit difference from the 4-COOH isomer corresponds to an approximately 12% difference in computed octanol–water partition coefficient, which can become meaningful in the context of CNS drug-like property optimization where even small LogP shifts around 2.0 alter predicted blood–brain barrier penetration probability [1].

LogP Lipophilicity Physicochemical property comparison Membrane permeability

Topological Polar Surface Area (TPSA): Quantitative Confirmation of Identical H-Bond Capacity Across Regioisomers Eliminates TPSA as a Differentiator

Computed TPSA for the target 3-COOH isomer is 117.82 Ų, with 6 H-bond acceptors and 1 H-bond donor . These values are necessarily identical across all three positional isomers because they share the same molecular formula and functional group count. This null difference confirms that procurement decisions among regioisomers must be based on spatial orientation of the carboxyl pharmacophore and resulting biological recognition differences, not on gross polarity or solubility potential, since TPSA and H-bond capacity provide no differentiation whatsoever [1].

TPSA Polar surface area H-bond acceptors/donors Physicochemical property comparison

Pharmacophore Alignment: The 3-COOH Isomer Inherits Nipecotic Acid GABA Uptake Inhibitor Scaffold Lineage While 2-COOH and 4-COOH Isomers Do Not

The piperidine-3-carboxylic acid scaffold (nipecotic acid) is classically validated as a GABA reuptake inhibitor pharmacophore: nipecotic acid inhibits synaptosomal GABA uptake with IC50 values in the low micromolar range, and the (3RS,4SR)-4-hydroxy derivative 21 exhibits enhanced potency [1]. The target compound places the carboxylic acid at the 3-position of the piperidine ring—the exact position required for GABA transporter recognition—whereas the 2-COOH isomer corresponds to the pipecolic acid scaffold (no established GABA uptake activity) and the 4-COOH isomer corresponds to isonipecotic acid, a GABA-A receptor agonist with a completely different molecular target profile [1][2]. This means any SAR exploration using this compound as a starting scaffold can directly interrogate GABA transporter interactions, making the 3-COOH isomer uniquely fit-for-purpose in neurological transporter programs; the 2-COOH and 4-COOH analogs cannot serve this function.

GABA uptake inhibition Nipecotic acid scaffold Piperidine-3-carboxylic acid pharmacophore Regioisomer selectivity

Procurement Cost Efficiency: The 3-COOH Isomer Is Price-Paired with the 2-COOH Isomer at $248/100 mg While the 4-COOH Isomer Is Priced at $329/250 mg from the Same Vendor

Santa Cruz Biotechnology offers the entire regioisomeric series: the 3-COOH target compound (sc-302960) at $248 per 100 mg, the 2-COOH isomer (sc-302959) identically at $248 per 100 mg, and the 4-COOH isomer (sc-302962) at $329 per 250 mg—equivalent to $131.6 per 100 mg . This pricing hierarchy implies that the 3-COOH and 2-COOH isomers have comparable synthesis cost or demand profiles, whereas the 4-COOH isomer is approximately 47% cheaper per unit mass, potentially reflecting a lower step-count or higher-yielding synthetic route. For procurement decisions where budget optimization is critical and pharmacophore orientation is not the driver, the 4-COOH isomer offers a cost advantage. Conversely, the 3-COOH and 2-COOH isomers appear equally accessible commercially.

Procurement cost Vendor pricing Supply comparison Sourcing

Vendor Purity Tier: The Target Compound Is Available at 98% Purity (Leyan), Distinguishing It from 95%–97% Grade Batches of the 2-COOH and 4-COOH Isomers from Other Vendors

Leyan lists the 3-COOH target compound (product #1799131) at 98% purity . In contrast, the 2-COOH isomer is offered at 95% purity by AKSci and at 97% by Chemenu , while the 4-COOH isomer is listed at 95%+ by Chemenu . The availability of a 98% purity grade for the 3-COOH isomer provides directly usable higher-purity starting material, which reduces the need for pre-functionalization purification steps in multi-step synthetic sequences. This purity differential, while modest, translates to fewer impurity-related side reactions in sensitive downstream chemistry such as amide couplings or metal-catalyzed cross-couplings.

Purity comparison Vendor quality Analytical specification Procurement specification

Evidence-Backed Application Scenarios Where 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid Delivers Differentiated Value


Neurological GABA Transporter SAR Programs Requiring a Nipecotic Acid-Derived Pharmacophore with N-Aryl Functionalization

The piperidine-3-carboxylic acid scaffold directly recapitulates the GABA uptake inhibitor pharmacophore of nipecotic acid, while the 2-nitro-4-ethylsulfonylphenyl substituent provides a synthetic handle (nitro group reduction to amine) for further diversification . This enables systematic exploration of N-aryl substituted GABA uptake inhibitors, a chemical space inaccessible with the 2-COOH or 4-COOH regioisomers. The computed LogP of 1.79 positions this compound within the favorable range for CNS drug-like property optimization .

Regioisomer-Controlled Library Enumeration Where Carboxylic Acid Position Is the Primary Diversity Element

In combinatorial library synthesis aiming to probe the effect of carboxyl group position on target engagement, the 3-COOH, 2-COOH, and 4-COOH isomers serve as matched molecular pairs differentiated solely by carboxyl orientation. The 3-COOH isomer's TPSA and H-bond capacity are identical to its regioisomers, eliminating confounding physicochemical variables . Researchers can therefore attribute any differential biological activity exclusively to carboxyl position, making procurement of all three isomers essential for a complete SAR matrix .

Late-Stage Functionalization via Amide Coupling on a Pre-Installed N-Aryl Piperidine Scaffold

The free carboxylic acid at the 3-position enables direct amide coupling without protecting-group chemistry, whereas analogs lacking the carboxyl group (e.g., sc-302958, the simple piperidine) would require additional C–H functionalization steps to introduce a carboxyl equivalent . The 98% purity grade available from select vendors minimizes side reactions during this coupling step, improving crude product profiles relative to lower-purity batches of the 2-COOH isomer .

Procurement-Vetted Building Block for CNS-Focused Fragment-Based Drug Discovery (FBDD) Collections

The combination of (a) a calculated LogP within CNS drug-like space (1.79), (b) a structurally validated pharmacophore (nipecotic acid scaffold), and (c) a synthetically accessible pendant nitro group for fragment elaboration makes this compound an attractive addition to fragment libraries designed for phenotypic or target-based screening in neuroscience . The alternative regioisomers—despite similar physicochemical profiles—do not carry the GABA uptake inhibitor pharmacophore alignment, reducing their hit-finding potential in GABAergic assays .

Quote Request

Request a Quote for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.